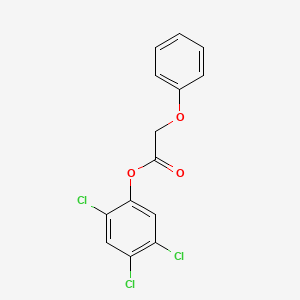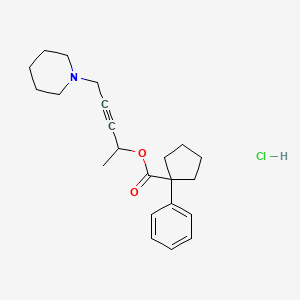
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a butynyl group, and a phenylcyclopentanecarboxylate moiety. It is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of 1-phenylcyclopentanecarboxylic acid with 1-methyl-4-piperidone to form an intermediate. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of neurotransmitter reuptake or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.
Procyclidine hydrochloride: Used as an antispasmodic and in the treatment of Parkinsonism.
Meperidine hydrochloride: An opioid analgesic with a similar piperidine structure.
Uniqueness
1-Methyl-4-piperidino-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is unique due to its combination of a piperidine ring with a butynyl and phenylcyclopentanecarboxylate moiety. This unique structure imparts specific chemical properties and biological activities that are distinct from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
24642-36-2 |
|---|---|
Molekularformel |
C22H30ClNO2 |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
5-piperidin-1-ylpent-3-yn-2-yl 1-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-19(11-10-18-23-16-8-3-9-17-23)25-21(24)22(14-6-7-15-22)20-12-4-2-5-13-20;/h2,4-5,12-13,19H,3,6-9,14-18H2,1H3;1H |
InChI-Schlüssel |
KTXLQVJYSMRRKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CCN1CCCCC1)OC(=O)C2(CCCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)

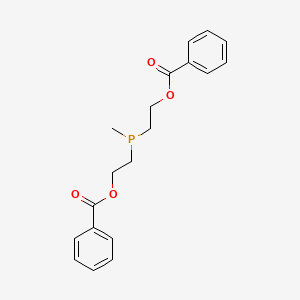
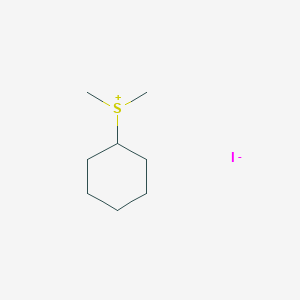
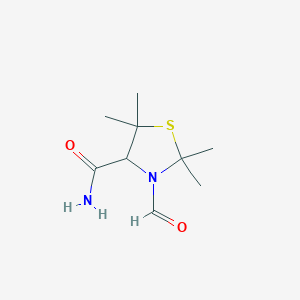
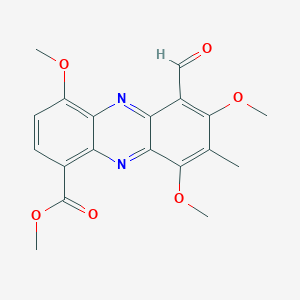

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
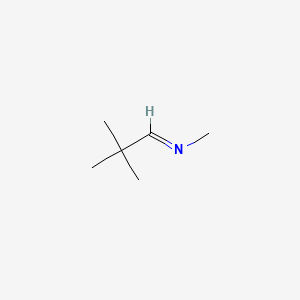
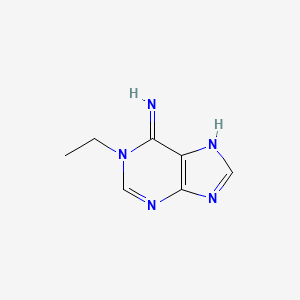
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
